Cefazolin lactone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDYQARPBBHWKQ-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172998-53-6 | |
| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFAZOLIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Academic Context and Significance of Cefazolin Lactone
Historical Context of Beta-Lactam Antibiotic Degradation Research
The investigation into the degradation of beta-lactam antibiotics is a field of study that evolved alongside the development and widespread use of these critical therapeutic agents. Since Alexander Fleming's discovery of penicillin, the first beta-lactam antibiotic, the inherent chemical instability of the four-membered beta-lactam ring has been a central challenge. nhsjs.comresearchgate.net This strained ring is highly susceptible to hydrolysis, which leads to the loss of antibacterial activity. researchgate.net Early research focused on understanding the basic hydrolysis mechanisms of penicillin, driven by the need to create more stable formulations for clinical use. researchgate.net
As new classes of beta-lactam antibiotics, such as cephalosporins, were discovered and synthesized, the scope of degradation research expanded significantly. semanticscholar.org Scientists began to explore a wider range of degradation pathways beyond simple hydrolysis, including reactions influenced by pH, temperature, light, and enzymatic action by bacterial beta-lactamases. nhsjs.comresearchgate.netnih.gov The development of sophisticated analytical techniques, particularly high-performance liquid chromatography (HPLC), revolutionized this research, allowing for the precise separation, identification, and quantification of various degradation products. This historical progression from basic stability observations to detailed mechanistic and kinetic studies forms the foundation for modern pharmaceutical quality control and formulation science.
Role of Cefazolin (B47455) Lactone as a Chemical Byproduct and Impurity of Cefazolin
Cefazolin lactone is a significant chemical byproduct and degradation impurity of Cefazolin, a first-generation cephalosporin (B10832234) antibiotic. nih.govresearchgate.net It is not typically formed during the initial synthesis of the Cefazolin drug substance but arises from the chemical degradation of the parent molecule over time or under stress conditions. daicelpharmastandards.com The formation of this compound is a known degradation pathway, particularly under acidic hydrolysis. nih.gov The mechanism involves the initial degradation of Cefazolin to an intermediate compound, cefazoloic acid. Subsequently, this intermediate undergoes an intramolecular cyclization to form the stable lactone structure. nih.gov The presence of this compound in a sample of Cefazolin sodium is a direct indicator that the active pharmaceutical ingredient has undergone degradation.
Significance in Degradation Kinetics and Stability Studies of Cefazolin Sodium
This compound plays a crucial role in the study of Cefazolin sodium's stability and degradation kinetics. The stability of Cefazolin in aqueous solutions is highly dependent on factors such as pH and temperature. semanticscholar.orgoup.comptfarm.pl Kinetic studies have shown that the degradation of Cefazolin often follows pseudo-first-order kinetics. nih.gov The rate of degradation is minimal in the pH range of 5.5 to 6.5, but increases significantly under more acidic or alkaline conditions. nih.gov
Forced degradation studies are intentionally conducted to accelerate the breakdown of a drug substance to understand its degradation pathways and to develop stability-indicating analytical methods. nih.govsapub.org In these studies, Cefazolin sodium is subjected to various stress conditions, including acid, base, oxidation, heat, and light. nih.govnih.gov this compound is consistently identified as one of the major degradation products formed under these conditions, as recognized by its listing in the European Pharmacopeia. nih.govresearchgate.net By monitoring the rate of formation of this compound and other impurities, researchers can determine the intrinsic stability of the Cefazolin molecule and predict its shelf life under various storage conditions. nih.govnih.gov
| Stress Condition | Observations and Formation of this compound | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation of Cefazolin. This compound is observed as a major degradation product through the formation of cefazoloic acid. | nih.gov |
| Base Hydrolysis (e.g., 0.1N NaOH) | Rapid and extensive degradation of Cefazolin. This compound is among the impurities formed. | nih.govnih.gov |
| Oxidative Stress (e.g., H₂O₂) | Cefazolin shows sensitivity to oxidation, leading to the formation of various degradation products. | researchgate.net |
| Thermal Stress | Elevated temperatures accelerate the degradation process, leading to the formation of impurities including this compound. | nih.gov |
| Photolytic Stress (UV Light) | Exposure to UV light causes degradation and color change in Cefazolin solutions. This compound is among the photolytic degradation products. | nih.govnih.gov |
Regulatory Perspectives on Degradation Products in Pharmaceutical Substances
Regulatory authorities worldwide have stringent requirements for the control of impurities in pharmaceutical products to ensure their quality and safety. nih.gov Guidelines issued by the International Council for Harmonisation (ICH), such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for classifying, reporting, identifying, and qualifying impurities. pharmafocusasia.com
Degradation products like this compound are subject to these regulatory standards. It is a mandatory requirement to identify and characterize any unknown impurity that is present at a level greater than 0.1% in the drug substance. nih.gov The guidelines establish specific thresholds for action:
| Threshold Type | Threshold Level | Action Required | Reference |
|---|---|---|---|
| Reporting Threshold | ≥ 0.05% | Degradation products at or above this level must be reported in regulatory submissions. | pharmafocusasia.com |
| Identification Threshold | ≥ 0.10% | Degradation products at or above this level must have their chemical structures determined. | nih.govpharmafocusasia.com |
| Qualification Threshold | ≥ 0.15% | Degradation products at or above this level must be assessed for biological safety. | pharmafocusasia.com |
These thresholds ensure that any significant degradation product is well-understood and proven to be safe at the levels present in the final drug product. nih.gov The inclusion of this compound as a specified impurity in pharmacopeias, such as the European Pharmacopeia, underscores its regulatory importance and necessitates its monitoring by manufacturers. nih.gov
Mechanisms of Formation and Degradation Pathways of Cefazolin Lactone
Elucidation of Reaction Mechanisms Leading to Cefazolin (B47455) Lactone Formation
The formation of Cefazolin lactone is a consequence of the chemical instability of the Cefazolin molecule, particularly its strained β-lactam ring. The process is not a single-step reaction but a pathway involving precursor formation followed by an intramolecular reaction.
The definitive step in the formation of this compound is an intramolecular cyclization reaction. This process occurs after the initial opening of the β-lactam ring, which results in the formation of an intermediate compound, cefazoloic acid nih.gov. In this intermediate, the carboxyl group at C-4 and a newly formed amino group from the opened lactam ring are positioned in such a way that the carboxyl group can act as a nucleophile. It attacks an electrophilic center within the same molecule, leading to the displacement of a leaving group and the formation of a new, more stable five-membered lactone ring. This type of intramolecular reaction is a known degradation pathway for other cephalosporins as well, such as cefdinir nih.govresearchgate.net.
The precursor to this compound, cefazoloic acid, is formed through the hydrolytic cleavage of the β-lactam ring of Cefazolin nih.gov. This hydrolysis can be catalyzed by acid or base. In acidic conditions, Cefazolin degrades specifically to cefazoloic acid, which then subsequently forms the lactone nih.gov. The β-lactam ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to its opening and the disruption of the core structure required for antibacterial activity nih.gov. This compound is recognized as a major impurity resulting from such stress degradation conditions nih.govresearchgate.net.
The rate and extent of this compound formation are significantly influenced by various environmental factors.
pH: The degradation of Cefazolin is highly pH-dependent. The stability of Cefazolin is greatest in the pH range of 5.5 to 6.5, where the degradation rate is at a minimum nih.gov. In more acidic or alkaline conditions, the degradation rate increases. Base-catalyzed hydrolysis is notably faster than hydrolysis at neutral or acidic pH nih.gov. Specifically, acid hydrolysis has been identified as a direct pathway leading to the formation of cefazoloic acid, the lactone precursor nih.gov.
Temperature: Increased temperature accelerates the rate of Cefazolin degradation and, consequently, the formation of this compound. The rate of hydrolysis for β-lactam antibiotics can increase by a factor of 2.5 to 3.9 for every 10°C rise in temperature nih.gov. This relationship is quantifiable through the Arrhenius equation, which relates the reaction rate constant to temperature and activation energy nih.govuwaterloo.ca.
Oxidation: Oxidative conditions, such as exposure to hydrogen peroxide, also contribute to the degradation of Cefazolin nih.gov. While radical-based oxidation is one mechanism, the transformation of Cefazolin can also occur via direct oxidation induced by peroxymonosulfate (PMS) researchgate.net.
Kinetic Studies of this compound Formation and Accumulation
Kinetic studies provide quantitative insight into the rate at which Cefazolin degrades to form this compound under various conditions.
The degradation of Cefazolin in aqueous solutions has been shown to follow pseudo-first-order kinetics nih.govnih.gov. The rate of this degradation is influenced by both solvolytic and hydroxide ion catalysis nih.gov. The activation energy (Ea), which is the minimum energy required to initiate the degradation reaction, has been determined for Cefazolin. At a pH of 5.5, the apparent activation energy was calculated to be 24.3 kcal/mole nih.gov. A similar cephalosporin (B10832234) derivative showed activation energies of 27.2 kcal/mole at pH 4.0 and 24.5 kcal/mole at pH 9.4, highlighting the influence of pH on the energy barrier for degradation nih.gov.
| Compound | pH | Apparent Activation Energy (kcal/mole) | Reference |
|---|---|---|---|
| Cefazolin | 5.5 | 24.3 | nih.gov |
| Cefazolin Analogue | 4.0 | 27.2 | nih.gov |
| Cefazolin Analogue | 9.4 | 24.5 | nih.gov |
The degradation process of Cefazolin is effectively modeled using pseudo-first-order kinetics nih.gov. This model assumes that the concentration of one reactant (in this case, water or hydroxide ions) is in such large excess that its concentration remains effectively constant throughout the reaction. The calculated theoretical pH-rate profiles based on this model show excellent agreement with experimental data, which supports the proposed mechanisms and pathways involved in the degradation of Cefazolin nih.govnih.gov. These kinetic models are essential for predicting the shelf-life and stability of Cefazolin formulations and for understanding the rate of this compound accumulation over time.
Degradation Pathways of this compound Itself
Hydrolysis of the Lactone Ring Structure
The principal degradation pathway for this compound is the hydrolysis of its ester group, which results in the cleavage of the lactone ring. This reaction, often referred to as lactonolysis, involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The process can be catalyzed by either acidic or basic conditions.
The hydrolysis reaction opens the cyclic structure to form a dicarboxylic acid derivative. This product has been identified and characterized as "Cefazolin open ring lactone". nih.govaxios-research.comchemicea.com The specific chemical name for this compound is (R)-2-[2-(1H-Tetrazol-1-yl)acetamido]-2-[(R)-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d] nih.govnih.govthiazin-2-yl]acetic acid. nih.govchemicea.comallmpus.compharmaffiliates.com The opening of the lactone ring relieves the intramolecular strain, providing the thermodynamic driving force for the reaction.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R)-2-[(2R)-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d] nih.govnih.govthiazin-2-yl]-2-[[2-(tetrazol-1-yl)acetyl]amino]acetic acid | nih.gov |
| Molecular Formula | C₁₁H₁₂N₆O₅S | nih.govnih.gov |
| Molecular Weight | 340.32 g/mol | nih.govnih.gov |
| Synonyms | Cefazolin Related Compound D, Cefazolin Open-Ring Lactone | axios-research.comchemicea.com |
Further Chemical Transformations of this compound Byproducts
The primary byproduct of lactone hydrolysis, the Cefazolin open ring lactone, is not necessarily a stable endpoint. The initial degradation of cefazolin under acidic conditions leads to the formation of cefazoloic acid, which subsequently cyclizes to form the lactone. nih.gov This same lactone intermediate can then undergo further, more complex degradation.
One significant subsequent transformation is decarboxylation. Following the hydrolysis of the lactone, the resulting structure can lose a molecule of carbon dioxide. This decarboxylation is often accompanied by bond migration and the expulsion of the cephem nucleus of the original molecule. nih.govresearchgate.net This cascade of reactions leads to the formation of a smaller, distinct impurity, which has been identified as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, also referred to as Impurity-I. nih.govresearchgate.net This compound is an aldehyde hydrate derivative that contains the 7-acyl side chain of the original cefazolin molecule. nih.gov
The identity of this byproduct has been confirmed through various spectroscopic methods, including mass spectrometry, which reveals characteristic fragment ions. nih.gov
| Property / Fragment | Value | Reference |
|---|---|---|
| Chemical Name | N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | nih.gov |
| Molecular Formula | C₅H₉N₅O₃ | nih.gov |
| Parent Ion (M-H)⁻ | Not specified | |
| Product Ion (dehydrated) | m/z 168 | nih.gov |
| Product Ion (elimination of CO) | m/z 112 | nih.gov |
| Product Ion (tetrazol-1-ide) | m/z 69 | nih.gov |
Advanced Analytical Methodologies for Cefazolin Lactone
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are foundational for separating cefazolin (B47455) lactone from cefazolin and other related substances, allowing for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cefazolin sodium and its impurities, including cefazolin lactone. Numerous HPLC methods have been developed and validated for the quantitative determination of cefazolin sodium in pharmaceutical formulations and biological samples scielo.brdovepress.comunesp.br. These methods are often designed to be stability-indicating, meaning they can effectively separate and detect degradation products such as this compound scielo.brunesp.brnih.gov.
Method development typically involves optimizing parameters like the stationary phase (commonly C18 columns), mobile phase composition (e.g., mixtures of water, acetonitrile, and buffer solutions), flow rate, detection wavelength (often in the UV range, e.g., 254 nm or 270 nm), and column temperature scielo.brdovepress.comunesp.br. Validation of these HPLC methods is crucial and encompasses assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring reliable and reproducible results scielo.brdovepress.comunesp.br. For instance, a validated HPLC method for cefazolin sodium demonstrated linearity with a correlation coefficient (r²) of 0.9999 over a concentration range of 30-80 µg/mL scielo.brunesp.br, and another reported an LOD of 12.92 ng/mL and LOQ of 43.09 ng/mL with high accuracy dovepress.com. These validated methods serve as essential tools for monitoring this compound levels during quality control and stability testing of cefazolin sodium products nih.govresearchgate.net.
Table 1: Representative HPLC Method Parameters for Cefazolin Analysis
| Parameter | Method 1 scielo.brunesp.br | Method 2 dovepress.com |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 μm) | Hibar® µBondapak® C18 |
| Mobile Phase | Water:Acetonitrile (60:40 v/v), pH 8 (TEA) | Acetonitrile:Monobasic sodium phosphate (B84403) buffer (17:83) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 270 nm | 254 nm |
| Column Temperature | Room Temperature | 25°C |
| Injection Volume | 10 µL | 20 µL |
| Linearity (r²) | 0.9999 (30-80 µg/mL) | 0.9995 (5–100 µg/mL) |
| LOD / LOQ | Not specified | 12.92 ng/mL / 43.09 ng/mL |
| Accuracy (Recovery) | Not specified | 98.35%–100.86% |
While conventional HPLC methods are widely established for the analysis of cefazolin and its related impurities, specific applications detailing the use of Ultra-High Performance Liquid Chromatography (UHPLC) for this compound were not extensively detailed in the reviewed literature. UHPLC, however, offers significant advantages over HPLC, including faster analysis times, higher resolution, and increased sensitivity due to its use of smaller particle size columns and higher operating pressures. These benefits make UHPLC a promising technique for the rapid and efficient analysis of this compound, particularly in high-throughput screening or complex sample matrices.
Preparative HPLC is an essential technique for isolating this compound and other degradation impurities from cefazolin sodium when they are present in low concentrations or complex mixtures nih.govresearchgate.net. This process involves scaling up analytical HPLC methods to collect larger quantities of the target compound in a purified form. The isolated this compound can then be subjected to comprehensive structural elucidation using advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), enabling definitive identification and characterization nih.govresearchgate.net. This isolation step is critical for obtaining reference standards of impurities for analytical method validation and for detailed mechanistic studies of degradation pathways.
Mass Spectrometry (MS) for Characterization and Identification
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides unparalleled capabilities for the identification and structural characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition and molecular formula of this compound. By providing highly accurate mass measurements, HRMS can distinguish between compounds with similar nominal masses, thereby unequivocally confirming the molecular formula of this compound, which is C₁₁H₁₀N₆O₄S lgcstandards.com. While specific HRMS studies on this compound were not explicitly detailed, LC-MS/MS analyses often yield accurate mass data that can be used for molecular formula determination, contributing to its definitive identification nih.govresearchgate.netresearchgate.net. The precise mass measurement capability of HRMS is vital for characterizing novel impurities or degradation products.
Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and identification of this compound as a degradation product nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov. MS/MS techniques generate characteristic fragment ions by fragmenting precursor ions, providing detailed structural information. Studies have reported specific fragment ions for cefazolin open-ring lactone, such as those observed at m/z 169.12 and 141.96 in biocatalyst degradation experiments researchgate.netresearchgate.net. Analyzing these fragmentation patterns helps in understanding the molecular structure of this compound and its formation pathways during the degradation of cefazolin nih.govresearchgate.netresearchgate.net. LC-MS/MS also enables the simultaneous separation, identification, and quantification of this compound in complex biological and pharmaceutical matrices, making it indispensable for comprehensive analytical investigations.
Table 2: Characteristic MS/MS Fragment Ions for this compound
| Fragment Ion (m/z) | Description/Context | Reference(s) |
| 169.12 | Product ion observed in biocatalyst degradation experiments. | researchgate.netresearchgate.net |
| 141.96 | Product ion observed in biocatalyst degradation experiments. | researchgate.netresearchgate.net |
Synthetic Approaches and Chemical Transformations of Cefazolin Lactone
Laboratory Synthesis of Cefazolin (B47455) Lactone for Reference Standard Generation
The generation of highly pure cefazolin lactone is essential for its use as a reference standard in the quality assessment of cefazolin sodium. A documented laboratory-scale synthesis provides a reliable method for obtaining this compound.
A patented method describes the synthesis of this compound utilizing D-7-amino-3-hydroxy-3-cephem-4-carboxylic acid (D-7-ACA) and a mixed anhydride (B1165640) of tetrazoleacetic acid as the primary reactants. The process involves a series of controlled steps, including aqueous extraction, precise temperature and pH control, and purification through filtration and washing to yield the final this compound product. This chemical synthesis route offers a stable and efficient means to produce the reference standard, thereby enhancing the quality control measures for cefazolin sodium production.
Optimization of Reaction Conditions for Purity and Yield
While specific optimization studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of organic synthesis and information from related cephalosporin (B10832234) reactions can be applied. Key parameters that would typically be optimized to enhance purity and yield include:
Reaction Temperature: Precise control of temperature is critical to minimize the formation of degradation byproducts and enhance the reaction rate.
pH Control: Maintaining an optimal pH throughout the reaction and work-up is crucial for the stability of the β-lactam ring and to facilitate the desired chemical transformations.
Solvent System: The choice of solvent can significantly influence the solubility of reactants and intermediates, thereby affecting reaction kinetics and product isolation.
Purification Techniques: The use of appropriate crystallization, washing, and drying procedures is vital to remove impurities and isolate this compound of high purity suitable for a reference standard.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Objective | Typical Considerations |
| Temperature | Maximize reaction rate, minimize degradation | Lower temperatures for stability, higher for rate |
| pH | Maintain structural integrity, facilitate reaction | Buffered solutions, controlled addition of acids/bases |
| Solvent | Ensure solubility, facilitate product isolation | Polarity, aprotic/protic nature, boiling point |
| Purification | Achieve high purity for reference standard | Recrystallization, chromatography, washing |
Alternative Synthetic Routes from Cefazolin Precursors
An alternative and common method for obtaining this compound involves the controlled degradation of cefazolin itself. This compound is a known degradation impurity of cefazolin, particularly under acidic conditions.
Forced degradation studies of cefazolin sodium have demonstrated that upon acid hydrolysis, cefazolin can degrade to cefazoloic acid, which subsequently forms the lactone. This pathway presents a viable alternative for the synthesis of this compound, starting from the readily available parent drug. The reaction conditions, such as the acid concentration, temperature, and reaction time, would need to be carefully controlled to maximize the yield of the lactone and minimize further degradation.
Chemical Derivatization of this compound for Structure-Reactivity Studies
The chemical modification of this compound is a valuable tool for investigating structure-activity relationships (SAR), which can provide insights into the chemical stability and biological activity of related compounds. While specific studies on the derivatization of this compound are not widely reported, general chemical principles applicable to cephalosporins can be considered.
Modifications of the Lactone Ring and Side Chains
Modifications to the this compound molecule could be targeted at several key positions:
Lactone Ring: The stability and reactivity of the lactone ring itself could be altered through various chemical transformations. However, such modifications would need to be carefully designed to avoid compromising the core cephalosporin structure.
Side Chains: The side chains originating from the cefazolin precursor offer more accessible sites for modification. The tetrazolylacetyl group at the 7-position and the functional groups on the original 3-position side chain could be chemically altered to explore their influence on the molecule's properties.
Synthesis of Chemically Modified Analogs
The synthesis of chemically modified analogs of this compound would involve multi-step synthetic sequences. These could include:
Acylation/Alkylation: Modification of amino or hydroxyl groups present in the side chains.
Such studies would be instrumental in understanding the chemical determinants of stability and reactivity within this class of cephalosporin derivatives.
Biotransformation Studies of this compound (e.g., Enzymatic Degradation in In Vitro Systems)
The study of biotransformation is crucial for understanding the metabolic fate of pharmaceutical compounds. While cefazolin itself is reported to be largely unmetabolized and excreted unchanged in the urine, the biotransformation of its derivatives, such as this compound, is an area of scientific interest. drugbank.com
In-vitro systems, such as human liver microsomes, are commonly used to investigate the metabolic pathways of drugs. These systems contain a variety of drug-metabolizing enzymes, including cytochrome P450s, which are responsible for Phase I metabolic reactions.
Enzymatic Hydrolysis of the Lactone Ring: This would lead to an open-ring structure, altering the polarity and potential biological activity of the molecule.
Modification of Side Chains: The enzymes present in in-vitro systems could also catalyze modifications to the side chains of the this compound molecule.
Further research utilizing in-vitro systems would be necessary to elucidate the specific metabolic pathways and enzymatic processes involved in the degradation of this compound.
Structural Elucidation and Conformational Analysis of Cefazolin Lactone
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a cornerstone technique for determining the definitive three-dimensional structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can precisely map the arrangement of atoms within the crystal lattice. This method provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unambiguous representation of the molecule in its solid state.
While specific X-ray crystallographic studies detailing the solid-state structure of Cefazolin (B47455) lactone were not found in the provided search results, related compounds, such as Cefazolin sodium, have been characterized using X-ray diffraction to identify different crystalline forms and polymorphs [9, 14, 15]. These studies highlight how variations in crystal packing can influence the physical and chemical properties of a substance. The principles of X-ray crystallography would be directly applicable to obtaining a precise solid-state structure of Cefazolin lactone if suitable crystals could be obtained.
Advanced Spectroscopic Interpretation for Solution-State Conformation
Understanding the conformation of a molecule in solution is critical, as this is often the environment in which it interacts with biological systems. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and computational methods, are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules in solution. By analyzing parameters such as chemical shifts, spin-spin coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), researchers can deduce connectivity, stereochemistry, and the spatial proximity of atoms. These data are crucial for building and validating conformational models.
Computational methods, such as Density Functional Theory (DFT) calculations, are frequently employed in conjunction with NMR spectroscopy. These methods can predict spectroscopic parameters (e.g., chemical shifts, coupling constants) and energy minima corresponding to different conformers. By comparing calculated spectra with experimental NMR data, researchers can identify the most probable conformations adopted by the molecule in solution [17, 18, 22]. While specific detailed NMR or computational conformational analyses for this compound were not found in the provided search results, it is noted that NMR and FTIR are generally used to confirm lactone ring closure . The known SMILES string C(C(=O)N[C@@H]1C(=O)N2C3=C(COC3=O)CS[C@]12[H])n4cnnn4. and InChIKey SVDYQARPBBHWKQ-GMSGAONNSA-N provide the fundamental connectivity and stereochemical information necessary for such analyses.
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are sensitive to the chirality of molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral chromophores, while ORD measures the change in the plane of polarized light as a function of wavelength. These methods are essential for determining the absolute configuration and probing the stereochemical aspects of molecular conformation [24, 29, 30, 31, 32].
Specific chiroptical spectroscopic data for this compound was not identified in the provided search results. However, the compound is noted to possess "ABSOLUTE" stereochemistry and "2 / 2 Defined Stereocenters" , indicating that its chirality is recognized. Applying CD or ORD spectroscopy would be a standard approach to experimentally confirm and characterize these stereochemical features and to study how they influence the molecule's conformation.
Tautomerism and Isomerism Studies of this compound and Related Compounds
Tautomerism involves the interconversion of isomers that differ in the position of a proton and a double bond, while isomerism broadly refers to compounds with the same molecular formula but different structural arrangements. The presence of defined stereocenters in this compound suggests the potential for stereoisomers, such as diastereomers or enantiomers, depending on the specific chiral centers and their configurations.
While specific studies on the tautomerism of this compound were not found, it is known that Cefazolin can undergo degradation under various conditions , potentially leading to the formation of various impurities, including epimers . Studies on related lactone-containing compounds, such as Cefdinir, have demonstrated pH-dependent isomerizations and the formation of diastereoisomers of ring-opened lactones . The identification of "this compound" as a degradation product implies it can arise from intramolecular cyclization of Cefazolin, a process that could potentially be influenced by stereochemical factors and reaction conditions.
Table 1: Basic Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₆O₄S [1, 2, 3, 4, 6] |
| Molecular Weight | 322.3 [1, 2, 3, 4] or 322.20 |
| CAS Number | 1172998-53-6 [5, 6] |
| SMILES | C(C(=O)N[C@@H]1C(=O)N2C3=C(COC3=O)CS[C@]12[H])n4cnnn4. |
| InChIKey | SVDYQARPBBHWKQ-GMSGAONNSA-N |
| Stereochemistry | ABSOLUTE; 2 / 2 Defined Stereocenters |
Computational and Theoretical Studies on Cefazolin Lactone
Structure-Reactivity and Structure-Stability Relationship Modeling (focused on chemical aspects)
The chemical behavior of Cefazolin (B47455) lactone, a degradation product of the cephalosporin (B10832234) antibiotic Cefazolin, is of significant interest for understanding its stability and potential reactivity. Computational and theoretical studies play a crucial role in elucidating these aspects by modeling the relationships between its molecular structure and its chemical properties. Cefazolin lactone is known to form under acidic conditions, often through the lactonization of cefazoloic acid, a hydrolysis product of Cefazolin frontiersin.org. Understanding its structure-reactivity and structure-stability relationships allows for the prediction of degradation pathways and the identification of structural features that influence its chemical fate.
Key Structural Features Influencing Chemical Properties
The molecular architecture of this compound, derived from the parent Cefazolin structure, possesses several key features that dictate its chemical reactivity and stability. Central to its chemical behavior is the presence of a lactone ring, a cyclic ester. Cyclic esters are inherently susceptible to nucleophilic attack, such as hydrolysis, alcoholysis, and aminolysis, with reaction rates often influenced by ring strain and the electronic nature of the carbonyl group jst.go.jpresearch-solution.commdpi.comresearchgate.netacs.org. While specific studies detailing the ring strain of this compound are not extensively reported, general principles suggest that such strain can impact the electrophilicity of the carbonyl carbon, thereby modulating its reactivity acs.orgnih.gov.
Computational and Theoretical Modeling Approaches
A variety of computational and theoretical methodologies are employed to model the structure-reactivity and structure-stability relationships of compounds like this compound. These methods provide insights into molecular behavior that are often difficult or time-consuming to obtain through experimental means alone.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules. For this compound, DFT can be utilized to determine key electronic properties such as charge distribution, bond strengths, and frontier molecular orbital (FMO) energies (HOMO-LUMO gap). These descriptors serve as indicators of chemical reactivity, predicting susceptibility to electrophilic or nucleophilic attack and elucidating reaction mechanisms acs.orgresearchgate.netresearchgate.netresearchgate.net. DFT calculations are particularly valuable for mapping out degradation pathways, identifying reactive sites, and predicting the energetic feasibility of various bond cleavages or molecular rearrangements researchgate.net.
Kinetic Modeling and Transition State Theory: Computational studies can model the kinetics of degradation processes, such as hydrolysis. By calculating activation energies and transition state structures for specific reactions, these methods can predict reaction rates and orders under different conditions (e.g., varying pH or temperature) acs.orgnih.gov. This approach is crucial for understanding the stability profile of this compound.
Structure-Property Relationships (SPR): SPR models aim to correlate calculated molecular descriptors (derived from DFT or other computational methods) with experimentally determined chemical properties, such as stability half-lives or reactivity indices researchgate.netresearchgate.net. By identifying significant correlations, these models can predict the chemical behavior of related compounds or guide the design of more stable or reactive analogs.
Structure-Reactivity Relationship Modeling
Modeling the structure-reactivity relationship of this compound involves identifying specific structural features that govern its propensity to undergo chemical transformations. Computational studies can pinpoint reactive centers, such as the carbonyl carbon of the lactone ring, and quantify its electrophilicity through charge distribution analysis. For example, DFT calculations can reveal how electron-withdrawing or electron-donating substituents on the this compound core influence the electron density at the carbonyl carbon, thereby predicting changes in its reactivity towards nucleophiles researchgate.netresearchgate.net.
Furthermore, computational methods can predict the relative reactivity of different sites within the molecule. By analyzing FMOs, it is possible to identify regions of high electron density (nucleophilic sites) or low electron density (electrophilic sites), guiding predictions about preferred reaction pathways researchgate.netresearchgate.net. The influence of steric factors, which can be assessed through molecular modeling, also plays a role in determining the accessibility of reactive sites to incoming reagents.
Table 1: Illustrative Computational Descriptors and Their Correlation with Reactivity in this compound
| Structural Feature/Descriptor | Computational Method | Modeled Property (Reactivity) | Predicted Relationship | Example Data (Hypothetical) |
| Lactone Carbonyl Electrophilicity | DFT (Mulliken Charge) | Susceptibility to Nucleophilic Attack | Higher positive charge on carbonyl carbon -> Higher reactivity | Charge on C=O: +0.45 -> Reactivity Index: 0.8 |
| HOMO-LUMO Energy Gap | DFT | General Reactivity | Smaller gap -> Higher reactivity | Gap (eV): 4.5 -> Reactivity Index: 1.2 |
| Steric Accessibility of Lactone Carbonyl | Molecular Modeling | Reactivity (Steric Hindrance) | Lower accessibility -> Lower reactivity | Accessibility Score: 0.6 -> Reactivity Index: 0.7 |
| Electron Density at Sulfur Atom | DFT | Susceptibility to Oxidation | Higher electron density -> Higher susceptibility | Electron Density: 1.5 e- |
Note: The data presented in this table are hypothetical and illustrative, intended to demonstrate the types of correlations studied in structure-reactivity relationship modeling.
Structure-Stability Relationship Modeling
Modeling the structure-stability relationship of this compound focuses on predicting its resistance to degradation under various conditions. The hydrolytic stability of the lactone ring is a primary concern. Computational studies, particularly those employing DFT and transition state theory, can model the mechanism of hydrolysis, including the role of water molecules or pH in catalyzing the reaction, and calculate the energy barriers for these processes acs.org. This allows for the prediction of degradation kinetics and the determination of factors that might accelerate or decelerate hydrolysis.
Beyond hydrolysis, this compound may be susceptible to other degradation pathways, such as oxidation or thermal decomposition. DFT can be used to analyze bond strengths and identify potential sites for radical attack or thermal fragmentation, thereby predicting susceptibility to oxidative or thermal degradation researchgate.netresearchgate.net. By correlating structural parameters with experimentally determined stability data (e.g., half-life under specific storage conditions), SPR models can be developed to predict the shelf-life and optimal storage conditions for this compound or related compounds.
Table 2: Illustrative Computational Descriptors and Their Correlation with Stability in this compound
| Structural Feature/Descriptor | Computational Method | Modeled Property (Stability) | Predicted Relationship | Example Data (Hypothetical) |
| Lactone Ring Strain Energy | DFT | Hydrolytic Stability | Higher strain -> Lower stability | Strain Energy (kcal/mol): 5.2 -> Stability Factor: 0.7 |
| Bond Dissociation Energy (Lactone C-O) | DFT | Thermal/Oxidative Stability | Higher bond energy -> Higher stability | Bond Energy (kcal/mol): 85.0 -> Stability Factor: 0.9 |
| Solvent Accessible Surface Area (SASA) | Molecular Dynamics | Susceptibility to Degradation | Higher SASA -> Lower stability (more exposed sites) | SASA (Ų): 350 -> Stability Factor: 0.7 |
| Calculated pKa of Acidic Protons | Computational | Hydrolytic Stability (pH) | Lower pKa -> Increased susceptibility to base-catalyzed hydrolysis | pKa: 4.2 -> Hydrolysis Rate Constant (10^-5 s^-1): 5.0 |
Note: The data presented in this table are hypothetical and illustrative, intended to demonstrate the types of correlations studied in structure-stability relationship modeling.
Implications in Pharmaceutical Chemistry and Drug Stability
Impact of Cefazolin (B47455) Lactone Formation on Cefazolin Drug Product Stability and Shelf-Life
The formation of cefazolin lactone is a key indicator of cefazolin's degradation, directly impacting its stability and shelf-life nih.gov. Cefazolin is susceptible to degradation under various conditions, including exposure to alkaline environments, acidic conditions, and UV light nih.govnih.gov. Studies indicate that cefazolin can degrade via hydrolysis, oxidation, and thermolytic pathways ajopred.com. Specifically, under acidic conditions, cefazolin may first hydrolyze to cefazoloic acid, which then undergoes cyclization to form this compound, followed by decarboxylation nih.gov. Alkaline conditions appear to be particularly destructive, leading to significant loss of cefazolin nih.gov.
The kinetic profile of cefazolin degradation, often following pseudo-first-order kinetics, means that the rate of degradation is dependent on the concentration of the drug. As this compound forms, the concentration of the active cefazolin decreases, leading to a reduction in potency and an abbreviated shelf-life for the drug product ajopred.com. For instance, cefazolin sodium ophthalmic solutions, while stable for at least 28 days when refrigerated, showed degradation exceeding 10% within three days when stored at room temperature nih.gov. Similarly, cefazolin sodium solutions stored at 4°C in polyvinyl chloride (PVC) bags remained stable for at least 30 days, whereas room temperature storage with light exposure led to a decrease in potency nih.govnih.gov. Solid-state studies also suggest cefazolin sodium is less thermally stable than some other cephalosporins, necessitating careful control of storage temperatures scilit.com.
Table 1: Cefazolin Stability Under Different Conditions
| Condition | Time Point | % Cefazolin Remaining (Approx.) | Reference |
| Refrigerated (4-5°C) | 30 days | ≥ 95% | nih.govnih.gov |
| Room Temp (21-25°C) + Light | 72 hours | ≥ 91.8% | nih.gov |
| Room Temp (28°C) | 3 days | < 90% | nih.gov |
| Alkaline (pH ~11.6) | 5 hours | ~1.3% | nih.gov |
| UV Light Exposure | 361 hours | Significant degradation | nih.gov |
Role in Analytical Quality Control and Impurity Profiling of Cefazolin
This compound is recognized as a critical degradation impurity in cefazolin drug substances and products nih.govfrontiersin.org. Its presence and quantity are closely monitored as part of pharmaceutical quality control to ensure compliance with regulatory standards, such as those set by the International Conference on Harmonization (ICH) frontiersin.orgsynzeal.com. Regulatory bodies often require the identification and quantification of impurities exceeding specific thresholds (e.g., 0.1%) nih.gov.
Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS), are employed for the detection, isolation, and quantification of this compound nih.govresearchgate.netunesp.br. These methods are developed and validated to ensure adequate separation of cefazolin from its degradation products, including this compound, thereby confirming the purity of the drug substance unesp.br. The characterization of such impurities, often involving NMR and MS, is vital for understanding degradation pathways and ensuring product safety nih.govresearchgate.net.
Strategies for Mitigating this compound Formation in Pharmaceutical Preparations (Chemical Stabilization Approaches)
Minimizing the formation of this compound is paramount for ensuring the stability and extending the shelf-life of cefazolin formulations. Key strategies involve controlling environmental factors and optimizing formulation design.
Temperature Control: Refrigerated storage (typically 2-8°C) significantly enhances the stability of cefazolin sodium, slowing down degradation pathways that lead to lactone formation nih.govnih.govnih.gov.
Protection from Light: Exposure to UV light can accelerate cefazolin degradation. Therefore, pharmaceutical preparations should be protected from light through appropriate packaging, such as amber vials or opaque containers nih.gov.
pH Optimization: While cefazolin is sensitive to both acidic and alkaline conditions, avoiding extreme pH values is crucial. Formulations are often buffered to maintain a pH range where cefazolin exhibits optimal stability, typically in mildly acidic to neutral conditions nih.govnih.gov.
Formulation Excipients: The choice of excipients can influence stability. For instance, studies on ophthalmic solutions showed stability in certain artificial tear formulations, suggesting that specific vehicle components might offer some protective effects nih.govresearchgate.net.
Solid-State Form: The physical form of the drug substance can also impact stability. Cefazolin sodium in a hydrated crystalline form has demonstrated better chemical stability compared to amorphous cefazolin sodium powder researchgate.netresearchgate.net.
Development of Pharmaceutical Reference Standards for Degradation Products
The availability of well-characterized pharmaceutical reference standards for degradation products, such as this compound, is indispensable for robust quality control synzeal.comresearchgate.net. These standards are essential for:
Method Development and Validation: They enable the development and validation of sensitive and specific analytical methods (e.g., HPLC) capable of accurately detecting and quantifying this compound in drug products nih.govfrontiersin.orgsynzeal.com.
Impurity Identification: Reference standards are used to confirm the identity of impurities observed during stability studies or manufacturing nih.govresearchgate.net.
Quantification: They serve as calibrators for determining the exact levels of this compound present in a batch, ensuring it remains within acceptable regulatory limits frontiersin.orgsynzeal.comlgcstandards.com.
Stability Studies: By using reference standards, the degradation profile of cefazolin can be accurately monitored over time.
This compound reference standards are typically synthesized or isolated from stressed cefazolin samples, followed by rigorous structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) nih.govresearchgate.net. These standards are often certified and traceable to primary pharmacopoeial standards (USP, EP, BP), ensuring consistency and reliability in pharmaceutical testing synzeal.comlgcstandards.comsigmaaldrich.com.
Broader Academic Research on Lactone Formation in Beta-Lactam Antibiotics and Resistance Mechanisms
The phenomenon of lactone formation is not exclusive to cefazolin but is observed in other beta-lactam antibiotics, particularly cephalosporins and carbapenems nih.gov. Academic research has explored lactone formation as a mechanism of antibiotic resistance, especially concerning certain beta-lactamases. For example, Class D serine beta-lactamases (SBLs) have been shown to catalyze the isomerization of carbapenems into β-lactones, in addition to hydrolysis. This β-lactone product is proposed to be a novel mechanism of resistance, where the enzyme converts the antibiotic into a less active or inactive form asm.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net.
In these instances, the lactone ring is formed through an intramolecular cyclization reaction, often occurring when hydrolysis of the beta-lactam ring is disfavored nih.gov. The β-lactone structures themselves can also act as affinity probes for penicillin-binding proteins (PBPs) mdpi.com. Beyond resistance mechanisms, lactone formation is also studied in the context of antibiotic metabolism, providing insights into how cephalosporins are processed in biological systems and potentially informing the development of new antimicrobial agents with improved stability or efficacy ontosight.ai.
Compound List:
Cefazolin
this compound
Cefazoloic acid
7-ACA (7-aminocephalosporanic acid)
MMTD (5-methyl-1,3,4-thiadiazol-2-thiol)
Deacetylcephalothin lactone
Carbapenems
Cephalosporins
Q & A
Basic Research Questions
Q. How can Cefazolin lactone be reliably identified and quantified in pharmaceutical formulations using HPLC?
- Methodology : Utilize reverse-phase HPLC with UV detection at 254 nm, as pharmacopeial standards specify a relative response factor of 0.50 for this compound . Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18) to achieve baseline separation from structurally similar impurities like Cefazolin open-ring lactone (retention time: 254 nm, response factor 0.20) and other degradation products . Validate the method per ICH guidelines, including linearity (5–120% of target concentration), precision (RSD < 2%), and accuracy (spiked recovery 98–102%).
Q. What stability-indicating parameters should be monitored to assess this compound formation under stress conditions?
- Methodology : Conduct forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic conditions. Monitor lactone formation via HPLC, noting increased lactone levels under acidic hydrolysis due to intramolecular esterification . Quantify degradation kinetics using Arrhenius plots to predict shelf-life. Include mass spectrometry (LC-MS/MS) to confirm lactone structure (MW 340.31) and distinguish it from isomers like Cefazolin open-ring delta-3 .
Q. What synthetic routes lead to lactone formation in Cefazolin derivatives?
- Methodology : Explore regioselective lactonization under controlled pH and temperature. For example, intramolecular cyclization of Cefazolin’s β-lactam ring under acidic conditions favors five-membered lactone formation due to favorable ring strain and conformational stability . Use NMR (¹H/¹³C) and FTIR to confirm lactone ring closure (e.g., characteristic carbonyl stretch at 1750–1780 cm⁻¹). Compare kinetic vs. thermodynamic pathways to optimize yield .
Advanced Research Questions
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) studies be designed to evaluate the impact of this compound impurities on therapeutic efficacy?
- Methodology : Incorporate lactone quantification into PK models using serial plasma sampling in preclinical studies. For example, in blast-exposed rodent models, measure lactone accumulation alongside parent Cefazolin to assess clearance delays . Apply Monte Carlo simulations to correlate lactone levels with efficacy thresholds (e.g., MIC breakpoints for pathogens like S. aureus) and toxicity risks (e.g., neurotoxicity at >470 µg/mL) . Use population PK models to adjust dosing intervals in patients with renal impairment, where lactone accumulation may occur .
Q. What mechanistic studies clarify the role of lactone ring-opening in Cefazolin’s antimicrobial activity?
- Methodology : Perform time-kill assays with lactone-spiked bacterial cultures (e.g., E. coli ATCC 25922) to compare bactericidal activity against intact Cefazolin. Use molecular docking to analyze lactone binding affinity to penicillin-binding proteins (PBPs) vs. the parent drug. Pair with transcriptomic profiling (RNA-seq) to identify resistance pathways (e.g., β-lactamase upregulation) triggered by lactone exposure . Validate findings using isogenic mutant strains lacking key efflux pumps or hydrolytic enzymes .
Q. How can contradictions in lactone-related impurity profiles across analytical methods be resolved?
- Methodology : Cross-validate using orthogonal techniques:
- HPLC-UV vs. LC-MS : Confirm peak identity using high-resolution MS (e.g., Q-TOF) to distinguish lactone (MW 340.31) from co-eluting impurities like Cefazolin 3-methyl analog (MW 272.28) .
- Dynamic light scattering (DLS) : Assess aggregation tendencies of lactone under varying pH, which may skew UV-based quantification .
- Reference standards : Source certified this compound (e.g., Cefazolin Related Compound D) to calibrate methods and ensure reproducibility .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and analytical parameters (column lot, detector settings) to enable replication .
- Ethical Compliance : For in vivo studies, adhere to protocols for blast-exposed or dialysis-dependent models, including plasma sampling frequency and euthanasia criteria .
- Data Interpretation : Address confounding factors (e.g., β-glucuronidase activity in biological samples) using inhibitors like D-saccharic acid 1,4-lactone to prevent false-positive lactone detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
